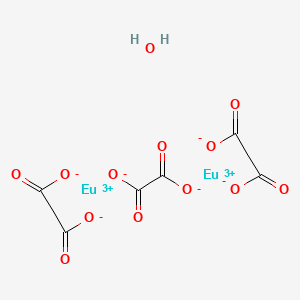
Hidrato de oxalato de europio(III)
Descripción general
Descripción
Synthesis Analysis
Europium(III) oxalate hydrate can be synthesized through various methods, including hydrothermal synthesis, co-precipitation, and microwave-assisted co-precipitation. A notable method involves the in situ formation of oxalate ligands, leading to the formation of microporous europium-containing metal–organic frameworks with selective sensing capabilities for small molecules (Ma et al., 2010). Another approach includes the thermal decomposition of europium(III) oxalate, which highlights the reduction to the divalent state under certain conditions (Glasner et al., 1963).
Molecular Structure Analysis
The molecular structure of Europium(III) oxalate hydrate has been elucidated through various spectroscopic and crystallographic techniques. Studies have shown that Europium(III) oxalate hydrates can form complex structures with different coordination polymers based on the ligands present and the synthesis conditions (Zheng & Wu, 2020). These structures are significant for their luminescence properties and potential applications in sensing and photonics.
Chemical Reactions and Properties
The chemical reactions of Europium(III) oxalate hydrate primarily involve its interactions with other compounds and its thermal decomposition behavior. The compound's ability to undergo reduction and participate in complex formation is crucial for its applications in materials science and luminescence studies. Its reactions can lead to various europium-containing frameworks with unique properties and applications (Zhang et al., 2010).
Physical Properties Analysis
Europium(III) oxalate hydrate exhibits distinct physical properties, including its luminescence behavior. The compound's structure significantly influences its luminescence, with studies demonstrating strong red emission and potential as a phosphor for red emission applications. The nanostructured europium oxalate synthesized through microwave-assisted co-precipitation exhibits notable photoluminescence emission spectrum characteristics (Vimal et al., 2015).
Chemical Properties Analysis
The chemical properties of Europium(III) oxalate hydrate are influenced by its coordination chemistry and the electronic structure of the europium ion. The compound's luminescence and reactivity are closely related to the oxidation state of europium and its coordination environment. Studies have focused on the spectroscopic properties of Europium(III), elucidating the energy level structure, decay times of excited states, and the ion's role as a spectroscopic probe (Binnemans, 2015).
Aplicaciones Científicas De Investigación
Investigación química
El hidrato de oxalato de europio(III) se utiliza en diversas investigaciones químicas debido a sus propiedades únicas. A menudo se utiliza en la síntesis de otros compuestos {svg_1}.
Reactor de microcanales
Se desarrolló con éxito una estrategia de precipitación continua controlable por morfología basada en química de flujo para la síntesis de micropartículas de hidrato de oxalato de europio. Se estudiaron los efectos de la relación de flujo entre las materias primas dentro de los microcanales sobre la estructura cristalina, la morfología y la distribución del tamaño de partícula de los productos precipitados {svg_2}.
Estrategia de precipitación
Se ha demostrado la estrategia de precipitación dentro de microcanales para la producción controlable en masa de materiales de óxido metálico de alta calidad. Esta estrategia es prometedora para la preparación continua de micropartículas en capas con una distribución de tamaño concentrada {svg_3}.
Fotoluminiscencia
El polvo de óxido metálico calcinado mostró una característica de fotoluminiscencia decente. Esta propiedad lo hace útil en diversas aplicaciones que requieren emisión de luz {svg_4}.
LED
Las nanopartículas de oxalato de europio(III) muestran una emisión de línea cuando son excitadas por una fuente de luz de 393 nm. Esto se puede utilizar como un fósforo rojo para LED blancos {svg_5}.
Remediación ambiental
El hidrato de oxalato de europio(III) se puede utilizar en la remediación ambiental. Es particularmente útil en la extracción de iones raros como el gadolinio, el europio en polvos fluorescentes y combustibles gastados. Estos elementos valiosos están en concentraciones muy diluidas, pero tienen una alta capacidad para contaminar el medio ambiente {svg_6}.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Europium(III) oxalate hydrate is a chemical compound of europium and oxalic acid . The primary targets of this compound are the Eu 3+ cations . These cations play a crucial role in the formation of the compound when an excess of oxalate is added to a hot solution of Eu 3+ cations .
Mode of Action
The interaction of Europium(III) oxalate hydrate with its targets results in the formation of a precipitate of Eu 2 (C 2 O 4) 3 ⋅ 10H 2 O . This precipitate is then dried in a desiccator . The compound’s mode of action is primarily physical, involving the precipitation of europium cations with oxalate anions.
Biochemical Pathways
It’s known that the compound can be used in the synthesis of europium oxalate hydrate microparticles . The effects of flow ratio between raw materials within microchannels on the crystal structure, morphology, and particle size distribution of the precipitated products have been studied .
Pharmacokinetics
It’s known that the compound is a colorless solid and has a solubility in water of 138 mg·l −1 .
Result of Action
The primary result of the action of Europium(III) oxalate hydrate is the formation of a precipitate, which can be used in various applications. For instance, Europium(III) oxide (Eu 2 O 3) can be prepared by calcining europium(III) oxalate . The dehydration of Eu 2 (C 2 O 4) 3 · 10H 2 O occurs below 200 °C . The decomposition of this compound takes place in two stages, the first at 350 °C and the second at about 620 °C .
Action Environment
The action of Europium(III) oxalate hydrate is influenced by several environmental factors. For instance, the feed flow ratios of nitric acid and oxalic acid determine the morphology and particle size distribution due to affecting the mixing degree and phase composition of the precipitation reaction . Additionally, the reaction temperatures also affect the formation of the compound .
Propiedades
IUPAC Name |
europium(3+);oxalate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.2Eu.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUMNFRIKCFDGT-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Eu+3].[Eu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Eu2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952799 | |
| Record name | Europium(3+) ethanedioate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
304675-55-6 | |
| Record name | Europium(3+) ethanedioate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Europium(III) oxalate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-,hydrochloride, (R*,S*)-](/img/structure/B1146696.png)
![1,6-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-3,4-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-5-benzoate-myo-inositol](/img/structure/B1146698.png)
![(1S,3R,8R,10S)-5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecane-2,9-diol](/img/structure/B1146699.png)